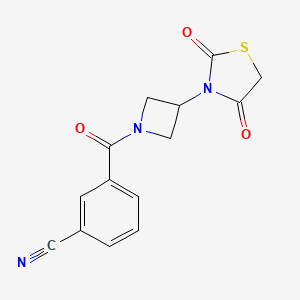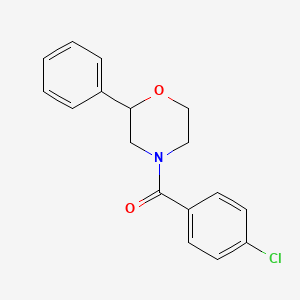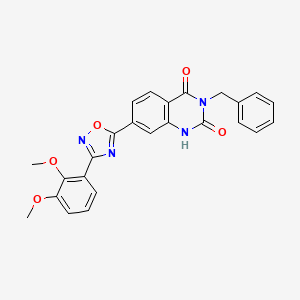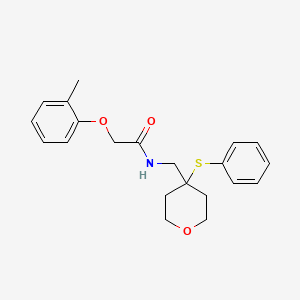![molecular formula C17H22N2S B2816221 5-{[4-(Tert-butyl)benzyl]thio}-2,4-dimethylpyrimidine CAS No. 264226-35-9](/img/structure/B2816221.png)
5-{[4-(Tert-butyl)benzyl]thio}-2,4-dimethylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[4-(Tert-butyl)benzyl]thio}-2,4-dimethylpyrimidine is a chemical compound that has been extensively studied in the field of scientific research. It has been found to have potential applications in various areas such as medicinal chemistry, drug discovery, and biochemistry.
Wirkmechanismus
The mechanism of action of 5-{[4-(Tert-butyl)benzyl]thio}-2,4-dimethylpyrimidine is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). It has also been found to modulate the activity of certain signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemische Und Physiologische Effekte
5-{[4-(Tert-butyl)benzyl]thio}-2,4-dimethylpyrimidine has been found to have various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to induce apoptosis in cancer cells and inhibit the replication of certain viruses such as human cytomegalovirus (HCMV).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-{[4-(Tert-butyl)benzyl]thio}-2,4-dimethylpyrimidine in lab experiments is its high potency and selectivity. It has been found to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-{[4-(Tert-butyl)benzyl]thio}-2,4-dimethylpyrimidine. One direction is to further investigate its potential as an anti-inflammatory agent and its mechanism of action in inhibiting COX-2 and HDAC activity. Another direction is to study its potential as an anti-cancer agent and its ability to induce apoptosis in cancer cells. Additionally, further research can be done on its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Synthesemethoden
The synthesis of 5-{[4-(Tert-butyl)benzyl]thio}-2,4-dimethylpyrimidine involves the reaction of 2,4-dimethylpyrimidine with 4-(tert-butyl)benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
5-{[4-(Tert-butyl)benzyl]thio}-2,4-dimethylpyrimidine has been extensively studied in the field of medicinal chemistry and drug discovery. It has been found to have potential applications as an anti-inflammatory agent, anti-cancer agent, and anti-viral agent. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
5-[(4-tert-butylphenyl)methylsulfanyl]-2,4-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2S/c1-12-16(10-18-13(2)19-12)20-11-14-6-8-15(9-7-14)17(3,4)5/h6-10H,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQOKHQUAQWJCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1SCC2=CC=C(C=C2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[4-(Tert-butyl)benzyl]thio}-2,4-dimethylpyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

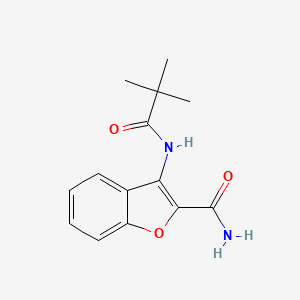

![7-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2816141.png)
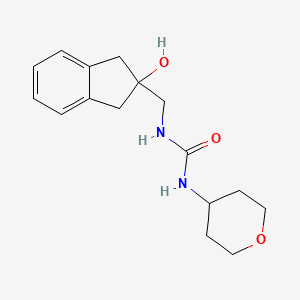
![5-methyl-N-(5-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2816144.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide](/img/structure/B2816146.png)
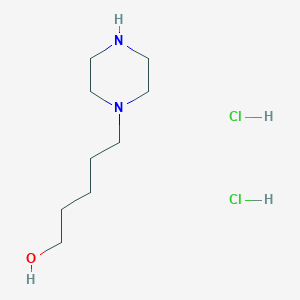
![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2816149.png)

![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2816151.png)
